molecular formula C9H18BrNO B3033666 2-bromo-N-butyl-N-methylbutanamide CAS No. 1119450-23-5

2-bromo-N-butyl-N-methylbutanamide

Cat. No.: B3033666
CAS No.: 1119450-23-5
M. Wt: 236.15 g/mol
InChI Key: FAIJOPYLMDURBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-butyl-N-methylbutanamide typically involves the bromination of N-butyl-N-methylbutanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-butyl-N-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-N-butyl-N-methylbutanamide is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-bromo-N-butyl-N-methylbutanamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. The pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison: 2-Bromo-N-butyl-N-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

Biological Activity

2-Bromo-N-butyl-N-methylbutanamide is a brominated amide compound with the molecular formula C9_9H18_{18}BrNO and a molecular weight of approximately 236.15 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and interactions with biomolecules.

  • Molecular Formula : C9_9H18_{18}BrNO
  • Molecular Weight : 236.15 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 268.5 ± 23.0 °C at 760 mmHg
  • Flash Point : 116.2 ± 22.6 °C
  • LogP : 2.42

The biological activity of this compound primarily involves its ability to interact with various enzymes and proteins, influencing their functional activity. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to diverse biological effects.

Enzyme Interaction

Research indicates that this compound can affect enzyme activities through:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles, altering the enzyme's active site.
  • Protein Binding : The compound may bind to specific proteins, modifying their functions and potentially leading to therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties, potentially making them candidates for antibiotic development.
  • Anti-inflammatory Effects : In vitro studies have indicated that brominated amides can modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.
  • Neuroprotective Potential : Some research has explored the neuroprotective effects of brominated compounds, indicating that they may help in conditions like neurodegeneration by interacting with neurotransmitter systems.

Summary of Research Applications

Application AreaDescription
Chemistry Used as an intermediate for synthesizing complex organic molecules.
Biology Investigated for biochemical assays involving protein interactions.
Medicine Explored for potential therapeutic applications in drug development.
Industry Utilized in the production of specialty chemicals and materials.

Future Directions

Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. This includes:

  • Detailed studies on its interaction with specific molecular targets.
  • Investigation into its pharmacokinetics and bioavailability.
  • Exploration of its potential as a lead compound in drug discovery.

Properties

IUPAC Name

2-bromo-N-butyl-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO/c1-4-6-7-11(3)9(12)8(10)5-2/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIJOPYLMDURBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C(CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295891
Record name 2-Bromo-N-butyl-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-23-5
Record name 2-Bromo-N-butyl-N-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-butyl-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-butyl-N-methylbutanamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-butyl-N-methylbutanamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-butyl-N-methylbutanamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-butyl-N-methylbutanamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-butyl-N-methylbutanamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-butyl-N-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.